Ethyl 4-bromo-2-fluoro-5-nitrobenzoate
Description
Ethyl 4-bromo-2-fluoro-5-nitrobenzoate (CAS: 1156940-29-2) is a halogenated nitrobenzoate ester with the molecular formula C₉H₇BrFNO₄ and a molecular weight of 292.06 g/mol . Its structure features a benzoate core substituted with bromine at position 4, fluorine at position 2, and a nitro group at position 5 (Figure 1). This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing substituents, which enhance reactivity in substitution and coupling reactions.
Properties
IUPAC Name |
ethyl 4-bromo-2-fluoro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO4/c1-2-16-9(13)5-3-8(12(14)15)6(10)4-7(5)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURCEFIKFODWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2-fluoro-5-nitrobenzoate can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically begins with the nitration of ethyl benzoate to introduce the nitro group. This is followed by bromination and fluorination steps to introduce the bromine and fluorine atoms, respectively. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration, bromination, and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reducing the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine or fluorine atoms.
Reduction: The major product is ethyl 4-amino-2-fluoro-5-nitrobenzoate.
Oxidation: Products vary depending on the extent of oxidation, potentially forming carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl 4-bromo-2-fluoro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-fluoro-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of Ethyl 4-bromo-2-fluoro-5-nitrobenzoate can be contrasted with related benzoate derivatives, focusing on substituent positions, molecular weight, and chemical behavior.
Positional Isomers
Ethyl 2-bromo-4-fluoro-5-nitrobenzoate (CID 43448993) Molecular Formula: C₉H₇BrFNO₄ (identical to the target compound). Substituents: Bromine at position 2, fluorine at position 4, nitro at position 5. Key Differences: The altered substituent positions significantly affect electronic distribution.
Ethyl 5-bromo-2-chloro-4-fluorobenzoate (CAS 351325-30-9)
- Molecular Formula : C₉H₇BrClFO₂.
- Substituents : Bromine at position 5, chlorine at position 2, fluorine at position 3.
- Key Differences : Replacement of the nitro group with chlorine reduces electron-withdrawing effects, altering reactivity in aromatic electrophilic substitutions. The molecular weight is lower (281.51 g/mol ), and solubility in polar solvents may increase due to the absence of the nitro group .
Functional Group Variants
Mthis compound Molecular Formula: C₈H₅BrFNO₄. Substituents: Methyl ester instead of ethyl. Key Differences: The shorter alkyl chain (methyl vs. This derivative is often used in pharmaceutical formulation studies due to its compatibility with DMSO-based master liquids .
Ethyl 4-nitrobenzoate Molecular Formula: C₉H₉NO₄. Substituents: Nitro group at position 4; lacks bromine and fluorine. Key Differences: Absence of halogens simplifies the molecule, making it less sterically hindered and more reactive in ester hydrolysis or reduction reactions. The molecular weight (195.17 g/mol) is significantly lower .
Data Table: Comparative Properties
Research Findings and Challenges
- Crystallography : Tools like SHELXL and ORTEP-3 are essential for resolving the crystal structures of halogenated benzoates, which often exhibit complex hydrogen-bonding patterns affecting their stability .
- Synthetic Limitations : The nitro group’s strong electron-withdrawing nature complicates reduction reactions, requiring controlled conditions to avoid side products.
- Supply Constraints : this compound is currently listed as out of stock, highlighting challenges in large-scale synthesis and purification .
Biological Activity
Ethyl 4-bromo-2-fluoro-5-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological interactions, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C₉H₇BrFNO₄. Its synthesis typically involves a multi-step process that includes:
- Nitration : The introduction of a nitro group into ethyl benzoate.
- Bromination : The addition of a bromine atom.
- Fluorination : The incorporation of a fluorine atom.
These steps are carried out using strong acids and bases along with specific catalysts to facilitate electrophilic aromatic substitution reactions .
The biological activity of this compound is primarily attributed to its functional groups, particularly the nitro group, which can undergo redox reactions. The bromine and fluorine atoms can influence the compound's reactivity and binding affinity to various biological targets, including enzymes and receptors .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with nitro groups are often evaluated for their activity against Mycobacterium tuberculosis and other pathogens. In vitro studies have shown that certain derivatives can inhibit bacterial growth with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .
Case Studies
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Antitubercular Activity : A study synthesized various derivatives related to nitrobenzoates and assessed their antitubercular activity against M. tuberculosis. Some compounds demonstrated potent activity with MIC values as low as 4 μg/mL, indicating a promising scaffold for developing new antitubercular agents .
Compound MIC (μg/mL) Activity Description This compound 32 Moderate activity against resistant strains Compound 3m 4 Highly active against M. tuberculosis Compound 3e 64 Low inhibitory effect - Cytotoxicity Studies : In cytotoxicity assays, some derivatives showed varying degrees of toxicity against different tumor cell lines. The safety profile was evaluated using Vero cell lines, where compounds exhibited no significant cytotoxic effects, suggesting potential for therapeutic applications .
Applications in Drug Development
This compound is explored for its potential use in drug development due to its ability to interact with biological targets effectively. Its unique combination of functional groups allows for modifications that can enhance its pharmacological properties, making it a candidate for further research in medicinal chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
